
Methyl 1-(2-pyridyl)triazole-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 1-(2-pyridinyl)-1H-1,2,3-triazole-4-carboxylate: is a chemical compound that belongs to the class of triazoles, which are heterocyclic aromatic organic compounds containing three nitrogen atoms in a five-membered ring
Synthetic Routes and Reaction Conditions:
Heterocyclic Synthesis: The compound can be synthesized through the reaction of 2-pyridinecarboxaldehyde with hydrazine hydrate and methyl chloroformate in the presence of a base.
Cyclization Reactions: Cyclization of appropriate precursors, such as 2-pyridinecarboxaldehyde and azides, can also be employed to form the triazole ring.
Industrial Production Methods:
Batch Process: In an industrial setting, the compound is often produced using a batch process where raw materials are added in specific quantities and reaction conditions are carefully controlled to ensure product quality.
Continuous Flow Process: Some industrial setups may use a continuous flow process to enhance production efficiency and consistency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to convert the compound into its reduced forms.
Substitution: Substitution reactions, particularly nucleophilic substitution, are common with this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and alcohols, along with suitable solvents and catalysts, are employed in substitution reactions.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Alcohols and amines.
Substitution Products: Amides, esters, and ethers.
科学的研究の応用
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of more complex molecules. Biology: It serves as a probe in biological studies to understand enzyme mechanisms and interactions. Medicine: The compound has potential therapeutic applications, including as an antimicrobial agent and in drug design. Industry: It is used in the development of new materials and as an intermediate in the synthesis of agrochemicals.
作用機序
The compound exerts its effects through interactions with specific molecular targets and pathways. For example, in antimicrobial applications, it may inhibit bacterial enzymes or disrupt cell wall synthesis. The exact mechanism can vary depending on the specific application and target organism.
類似化合物との比較
1-(2-Pyridinyl)ethanone: A related ketone compound.
2-Acetylpyridine: Another acyl derivative of pyridine.
Methyl 2-pyridyl ketone: Similar structure with a methyl group attached to the pyridine ring.
Uniqueness: Methyl 1-(2-pyridinyl)-1H-1,2,3-triazole-4-carboxylate is unique due to its triazole ring, which imparts distinct chemical properties and reactivity compared to its similar compounds.
This comprehensive overview provides a detailed understanding of Methyl 1-(2-pyridinyl)-1H-1,2,3-triazole-4-carboxylate, its preparation methods, chemical reactions, applications, and comparison with similar compounds
特性
CAS番号 |
23947-14-0 |
|---|---|
分子式 |
C9H8N4O2 |
分子量 |
204.19 g/mol |
IUPAC名 |
methyl 1-pyridin-2-yltriazole-4-carboxylate |
InChI |
InChI=1S/C9H8N4O2/c1-15-9(14)7-6-13(12-11-7)8-4-2-3-5-10-8/h2-6H,1H3 |
InChIキー |
UPCLKLKFVIBJOV-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CN(N=N1)C2=CC=CC=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


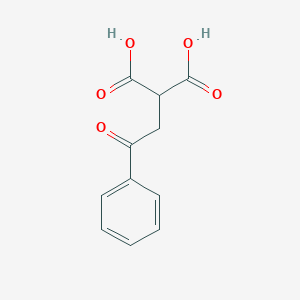
![Methyl 5-fluoro-2-oxo-3-azabicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B15363550.png)

![3-[[5-[(2S,6S)-2,6-dimethyl-4-(oxetan-3-yl)piperazin-1-yl]-2-pyridyl]amino]-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-one](/img/structure/B15363571.png)
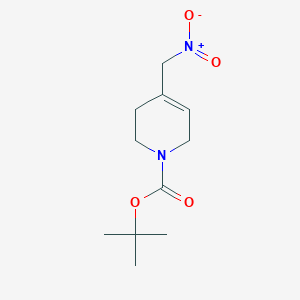


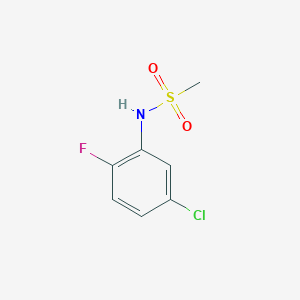
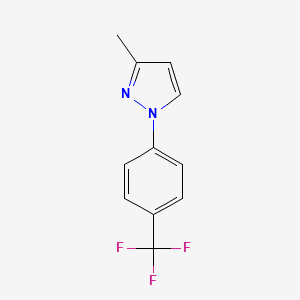
![1-[(2R,4S,5R)-4-hydroxy-5-(morpholin-4-ylmethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B15363617.png)
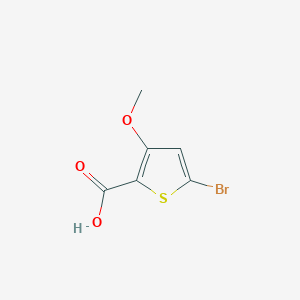
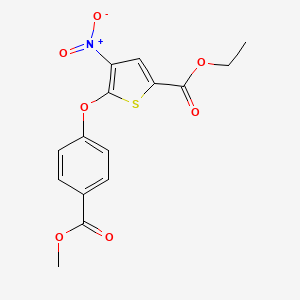
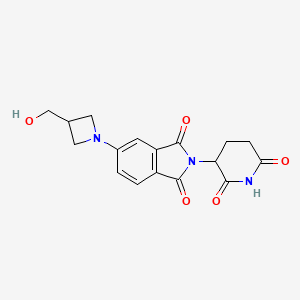
![1-(Boc-(methyl)amino)-2-{2-[(4-methylbenzenesulfonyl)oxy]ethoxy}ethane](/img/structure/B15363652.png)
